molecular formula C7H12N2O4S B3271286 p-Tolylhydrazinium sulphate CAS No. 54476-55-0

p-Tolylhydrazinium sulphate

Cat. No.: B3271286
CAS No.: 54476-55-0
M. Wt: 220.25 g/mol
InChI Key: RYMPDDTUFDTAII-UHFFFAOYSA-N
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Description

p-Tolylhydrazinium sulphate: is an organic compound with the molecular formula C₇H₁₂N₂O₄S. It is a derivative of hydrazine, where the hydrazine moiety is substituted with a p-tolyl group. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Tolylhydrazinium sulphate can be synthesized through the reaction of p-tolylhydrazine with sulfuric acid. The reaction typically involves mixing equimolar amounts of p-tolylhydrazine and sulfuric acid in a suitable solvent, followed by crystallization to obtain the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: p-Tolylhydrazinium sulphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form p-tolylhydrazine.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reactions typically occur in the presence of a base, such as sodium hydroxide, and a suitable solvent.

Major Products Formed:

    Oxidation: Azo compounds.

    Reduction: p-Tolylhydrazine.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

p-Tolylhydrazinium sulphate has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of azo compounds and hydrazones.

    Biology: It is employed in biochemical assays to study enzyme activities and metabolic pathways.

    Medicine: Research into its potential as an anticancer agent is ongoing, with studies focusing on its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of p-tolylhydrazinium sulphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of their functions. For example, in anticancer research, it is believed to inhibit enzymes involved in DNA replication, thereby preventing cancer cell growth.

Comparison with Similar Compounds

    p-Tolylhydrazine: A precursor to p-tolylhydrazinium sulphate, used in similar applications.

    p-Toluenesulfonyl hydrazide: Another hydrazine derivative with applications in organic synthesis and as a foaming agent in polymer production.

    Phenylhydrazine: A related compound used in the synthesis of pharmaceuticals and dyes.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the sulphate group, which imparts distinct chemical properties and reactivity compared to other hydrazine derivatives. Its ability to form stable salts and its reactivity in various chemical transformations make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

(4-methylphenyl)hydrazine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.H2O4S/c1-6-2-4-7(9-8)5-3-6;1-5(2,3)4/h2-5,9H,8H2,1H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMPDDTUFDTAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NN.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30202878
Record name p-Tolylhydrazinium sulphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54476-55-0
Record name Hydrazine, (4-methylphenyl)-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54476-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Tolylhydrazinium sulphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Tolylhydrazinium sulphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202878
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Record name p-tolylhydrazinium sulphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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